N,N-Bis(3-pyridylmethyl)adriamycin

Description

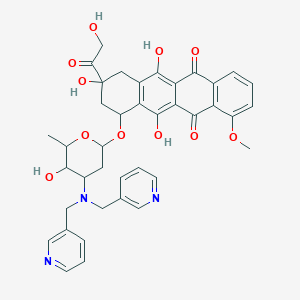

Structure

2D Structure

Properties

CAS No. |

145785-64-4 |

|---|---|

Molecular Formula |

C39H39N3O11 |

Molecular Weight |

725.7 g/mol |

IUPAC Name |

7-[4-[bis(pyridin-3-ylmethyl)amino]-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C39H39N3O11/c1-20-34(45)25(42(17-21-6-4-10-40-15-21)18-22-7-5-11-41-16-22)12-29(52-20)53-27-14-39(50,28(44)19-43)13-24-31(27)38(49)33-32(36(24)47)35(46)23-8-3-9-26(51-2)30(23)37(33)48/h3-11,15-16,20,25,27,29,34,43,45,47,49-50H,12-14,17-19H2,1-2H3 |

InChI Key |

BCHRZIGRQLSNRO-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N(CC6=CN=CC=C6)CC7=CN=CC=C7)O |

Synonyms |

N,N-bis(3-pyridylmethyl)adriamycin YM 6 YM-6 YM6 doxorubicin analog |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization

Strategies for N,N-Bis(3-pyridylmethyl)adriamycin Synthesis

The synthesis of this compound centers on the functionalization of the primary amino group located on the daunosamine (B1196630) sugar moiety of the parent adriamycin molecule. This modification is a common strategy in the development of novel anthracycline analogues. nih.gov

Introduction of Bis(3-pyridylmethyl) Moieties onto the Adriamycin Nucleus

The introduction of the two 3-pyridylmethyl groups onto the nitrogen atom of adriamycin's amino sugar is typically achieved through a process known as reductive amination. This well-established reaction in organic chemistry provides an efficient means of forming carbon-nitrogen bonds. nih.gov The general approach involves reacting adriamycin with an excess of 3-pyridinecarboxaldehyde (B140518) in the presence of a reducing agent. The reaction proceeds via the initial formation of a Schiff base (an imine) between the primary amine of adriamycin and the aldehyde. This intermediate is then reduced in situ to yield the N-substituted product. The use of two equivalents or more of the aldehyde drives the reaction towards the formation of the N,N-disubstituted analogue.

Precursors and Reaction Pathways for Amino Group Functionalization

The key precursors for the synthesis of this compound are adriamycin hydrochloride and 3-pyridinecarboxaldehyde. Adriamycin serves as the core scaffold, providing the tetracyclic aglycone and the daunosamine sugar. mdpi.com 3-Pyridinecarboxaldehyde provides the pyridylmethyl moieties that are to be attached to the amino group.

A common and effective reducing agent for this type of transformation is sodium cyanoborohydride (NaCNBH₃). nih.gov This reagent is favored because it is mild enough not to reduce the ketone groups present in the adriamycin structure, thus preserving the integrity of the aglycone. The reaction is typically carried out in a suitable protic solvent, such as methanol (B129727) or ethanol, which can facilitate the dissolution of the reactants and the progress of the reaction.

The reaction pathway can be summarized as follows:

Schiff Base Formation: The primary amino group of adriamycin attacks the carbonyl carbon of 3-pyridinecarboxaldehyde, leading to the formation of a carbinolamine intermediate. This intermediate then dehydrates to form an N-(3-pyridylmethyl)imine (Schiff base).

First Reduction: The imine is reduced by sodium cyanoborohydride to yield N-(3-pyridylmethyl)adriamycin.

Second Schiff Base Formation and Reduction: The resulting secondary amine can then react with a second molecule of 3-pyridinecarboxaldehyde to form a pyridylmethyl-substituted iminium ion. This ion is subsequently reduced by sodium cyanoborohydride to afford the final product, this compound.

Characterization of Synthetic Products

Following the synthesis, a rigorous characterization process is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

| Analytical Technique | Expected Observations for this compound |

| High-Performance Liquid Chromatography (HPLC) | A single major peak with a retention time different from that of the starting material (adriamycin), indicating the formation of a new, more lipophilic compound. Purity is typically assessed to be >95%. nih.gov |

| Mass Spectrometry (MS) | The detection of the molecular ion peak corresponding to the calculated molecular weight of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR would show characteristic signals for the pyridyl protons, as well as new signals for the methylene (B1212753) protons of the pyridylmethyl groups. The disappearance of the signals corresponding to the primary amine protons of adriamycin would also be observed. ¹³C NMR would show new carbon signals for the pyridylmethyl moieties. |

| Infrared (IR) Spectroscopy | The disappearance of the N-H stretching vibrations of the primary amine and the appearance of C-N stretching vibrations associated with the tertiary amine. |

Advanced Synthetic Approaches for N-Substituted Anthracycline Analogues

The field of anthracycline chemistry is continually evolving, with the development of more sophisticated synthetic methods to create novel analogues with improved pharmacological profiles. These advanced approaches often focus on achieving greater selectivity, efficiency, and diversity in the synthesized compounds.

One area of advancement is the use of protecting groups to selectively modify specific sites on the adriamycin molecule. nih.gov For instance, temporary protection of the hydroxyl groups on the aglycone can prevent unwanted side reactions during the N-alkylation process, leading to a cleaner reaction profile and higher yields of the desired product.

Furthermore, the development of novel coupling reagents and catalytic systems offers more controlled and efficient ways to form C-N bonds. princeton.edu While reductive amination is a robust method, other techniques such as palladium-catalyzed cross-coupling reactions could potentially be adapted for the synthesis of N-aryl or N-heteroaryl adriamycin analogues.

Glycodiversification, the synthesis of analogues with modified sugar moieties, is another advanced strategy. universiteitleiden.nlusp.br This can involve the synthesis of adriamycin analogues with different amino sugars or the attachment of carbohydrate moieties to the existing daunosamine sugar. These modifications can significantly impact the drug's uptake, DNA binding affinity, and interaction with cellular targets. nih.gov

Design Principles in Doxorubicin (B1662922) Conjugate Chemistry

The design of doxorubicin conjugates is a key strategy to improve its therapeutic window. This involves linking the doxorubicin molecule to another chemical entity, such as a peptide, antibody, or nanoparticle, to alter its pharmacokinetic and pharmacodynamic properties. nih.govnih.govrsc.org

A central principle in doxorubicin conjugate design is targeted delivery . By attaching doxorubicin to a ligand that specifically recognizes and binds to receptors overexpressed on cancer cells, the drug can be selectively delivered to the tumor site, thereby reducing its exposure to healthy tissues and minimizing side effects. nih.gov

The linker used to connect doxorubicin to the targeting moiety is a critical component of the conjugate's design. The linker must be stable in circulation to prevent premature release of the drug, but it should also be cleavable at the target site to release the active doxorubicin molecule. nih.govrsc.org Linkers that are sensitive to the tumor microenvironment, such as those that are cleaved by specific enzymes or at a lower pH, are of particular interest. rsc.org

Another important design consideration is the stoichiometry and attachment site of the drug on the carrier molecule. The number of doxorubicin molecules per carrier can influence the potency of the conjugate. The site of attachment on the doxorubicin molecule is also crucial, as modifications at certain positions can affect the drug's activity. The amino group of the daunosamine sugar is a common site for conjugation. nih.govnih.gov

Molecular and Cellular Mechanisms of Action

DNA Intercalation and Interaction Dynamics

The planar aromatic chromophore of the anthracycline structure allows these compounds to insert between the base pairs of the DNA double helix. This intercalation is a critical first step in a cascade of events that ultimately leads to cell death. While it is presumed that N,N-Bis(3-pyridylmethyl)adriamycin engages in DNA intercalation, specific details regarding its binding preferences and the nature of the adducts formed are not well-documented.

Specificity of DNA Binding Sites

There is a lack of specific research data identifying the preferential DNA binding sequences for this compound. For its parent compound, doxorubicin (B1662922), a preference for GC-rich sequences has been observed, but it is unknown if the addition of the two 3-pyridylmethyl groups to the daunosamine (B1196630) sugar moiety alters this specificity.

Formation of Drug-DNA Adducts

The formation of covalent adducts between anthracyclines and DNA can lead to more permanent and cytotoxic lesions. However, there is no specific information available in the reviewed literature detailing the formation of drug-DNA adducts by this compound.

Effects on DNA Replication and Repair Processes

Research has indicated that this compound (YM6) inhibits DNA synthesis in a dose-dependent manner in human leukemia cell lines. A study by Jiang et al. (1993) demonstrated that YM6, along with other novel anthracyclines, decreased the incorporation of [3H]-thymidine, indicating an inhibition of DNA replication. nih.gov However, the antitumor effects of YM6 on macromolecule synthesis were found to be lower than that of doxorubicin and epirubicin (B1671505) in the cell lines tested. nih.gov The specific effects of this compound on DNA repair mechanisms have not been elucidated.

Topoisomerase Inhibition

A primary mechanism of action for many anthracyclines is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication, transcription, and recombination.

Topoisomerase IIα as a Primary Molecular Target

While it is suggested that this compound acts as a topoisomerase II inhibitor, specific studies confirming topoisomerase IIα as its primary molecular target are lacking. evitachem.com

Modulation of Topoisomerase-DNA Cleavable Complexes

The trapping of the topoisomerase II-DNA cleavable complex is a key mechanism by which anthracyclines induce DNA strand breaks. There is currently no available research that specifically describes how this compound modulates the formation or stabilization of these complexes.

Scientific Data on the Molecular and Cellular Mechanisms of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant lack of specific data regarding the molecular and cellular mechanisms of action for the chemical compound this compound. While extensive research details the mechanisms of its parent compound, Adriamycin (Doxorubicin), this information cannot be directly and accurately attributed to its N,N-disubstituted derivative without specific experimental evidence.

Research on other N-alkylated anthracycline analogues has suggested that such modifications can indeed alter the biological activity profile compared to the parent compound. For instance, some N-alkylated analogues have been shown to exhibit a preferential inhibition of RNA synthesis over DNA synthesis, a departure from the activity of Adriamycin which inhibits both processes at comparable concentrations. nih.gov This highlights the critical need for specific studies on this compound to elucidate its unique mechanistic properties.

Without dedicated research on this compound, any discussion of its effects on reactive oxygen species generation, macromolecular biosynthesis, or the induction of programmed cell death would be purely speculative. Generating an article based on the provided outline with scientific accuracy is not possible at this time due to the absence of published findings for this specific compound. Further experimental investigation is required to characterize the molecular and cellular pharmacology of this compound.

Research on this compound's Role in Cellular Demise Remains Undocumented

Despite extensive investigation into the mechanisms of adriamycin and its derivatives, scientific literature to date contains no specific research on the molecular and cellular actions of this compound, particularly concerning its influence on autophagy and other forms of regulated cell death.

Adriamycin, also known as doxorubicin, is a well-established chemotherapy agent, and its impact on cancer cells has been a subject of intense study. Research has thoroughly documented its role in triggering various forms of regulated cell death, including apoptosis, necroptosis, pyroptosis, and ferroptosis. The modulation of autophagy, a cellular recycling process, by adriamycin is also a recognized, albeit complex, aspect of its mechanism of action.

However, the introduction of the N,N-Bis(3-pyridylmethyl) functional group to the adriamycin scaffold creates a distinct chemical entity. The specific effects of this modification on how the compound interacts with cellular machinery, particularly the pathways governing cell survival and death, have not been explored in published research.

Consequently, there is a significant knowledge gap regarding the following for this compound:

Induction of Programmed Cell Death Pathways

Other Regulated Cell Death Modalities:No studies have investigated the potential of this compound to induce or inhibit other forms of regulated cell death, such as apoptosis, necroptosis, pyroptosis, or ferroptosis. The specific molecular triggers and signaling cascades that might be involved remain unknown.

Without dedicated studies on this particular derivative, any discussion of its mechanisms would be purely speculative and fall outside the bounds of established scientific evidence. Therefore, a detailed, evidence-based article on the molecular and cellular mechanisms of action of this compound, as outlined in the initial request, cannot be generated at this time. Further research is required to elucidate the pharmacological profile of this specific compound.

No Publicly Available Research Data Found for this compound

Despite a comprehensive search of scientific databases and public domain literature, no specific research findings, data tables, or scholarly articles detailing the biological activities of the chemical compound this compound could be located. Extensive queries for this particular adriamycin derivative, including variations in nomenclature such as N,N-Bis(3-pyridylmethyl)doxorubicin, did not yield any relevant results.

The investigation sought to uncover data pertaining to the compound's in vitro anticancer activity, including its cytotoxicity in both drug-sensitive and multidrug-resistant malignant cell lines, as well as a comparative analysis with its parent compound, adriamycin (doxorubicin). Furthermore, the search aimed to identify studies on its cellular uptake, intracellular retention, and the influence of the pyridylmethyl modification on its transport dynamics.

The absence of such information in the public domain suggests that this compound may be a novel compound that has not yet been the subject of published scientific research. It is also possible that research on this specific analog exists but is not yet publicly accessible or is described under a highly specific, non-obvious nomenclature that was not captured in the conducted searches.

Consequently, it is not possible to provide an article on the biological activities and preclinical efficacy of this compound as outlined in the initial request, due to the lack of available scientific data. Further research and publication in peer-reviewed journals would be necessary for a scientific article on this compound to be written.

Biological Activities and Efficacy in Preclinical Models

Modulation of Cell Cycle Progression

Research into the parent compound, adriamycin (doxorubicin), provides foundational knowledge on how its derivatives might interact with the cell cycle. Doxorubicin (B1662922) is known to exert its cytotoxic effects through multiple mechanisms, including DNA intercalation and the inhibition of topoisomerase II, which leads to DNA damage and activation of cell cycle checkpoints. nih.govmdpi.com This often results in cell cycle arrest, particularly at the G2/M phase, preventing cells from proceeding through mitosis and ultimately leading to apoptosis. mdpi.comresearchgate.net

Studies on various cancer cell lines have demonstrated that doxorubicin can induce a significant arrest in the S and G2/M phases of the cell cycle. nih.gov For instance, in canine mammary tumor cell lines, doxorubicin treatment led to an arrest in the S phase in one line (CIPp) and an increase in cellular death without a specific phase arrest in another (CIPm), highlighting that the effects can be cell-line dependent. nih.gov The disruption of the cell cycle is a critical component of the anticancer activity of anthracyclines, and derivatives like N,N-Bis(3-pyridylmethyl)adriamycin are synthesized to potentially enhance these effects or overcome resistance mechanisms.

Evaluation in Experimental Tumor Models (In Vivo Preclinical)

The in vivo anticancer activity of this compound and related compounds has been evaluated in a range of preclinical tumor models, from murine leukemias to solid human tumor xenografts.

Efficacy in Murine Leukemia Models (e.g., P388 leukemia)

Research has focused on overcoming adriamycin resistance in P388 leukemia cells, which can be achieved by co-administration with agents that inhibit drug efflux pumps. nih.govnih.gov The development of an adriamycin-resistant subline of P388 leukemia (P388/ADR) has been instrumental in these studies. scilit.com It is against such sensitive and resistant backdrops that new analogs like this compound would be tested to determine their ability to evade resistance mechanisms and improve therapeutic outcomes.

Table 1: Representative Efficacy of Adriamycin in Murine Leukemia Models This table is illustrative of the types of data generated in these models, based on general knowledge of doxorubicin studies.

| Cell Line | Compound | Outcome Metric | Result |

| P388 Leukemia (sensitive) | Adriamycin | Increased Lifespan (%) | Significant Increase |

| P388/ADR (resistant) | Adriamycin | Increased Lifespan (%) | Minimal Increase |

Activity in Other Xenograft and Syngeneic Solid Tumor Models

The evaluation of anticancer agents in solid tumor models, including xenografts (human tumors grown in immunodeficient mice) and syngeneic models (mouse tumors grown in immunocompetent mice), provides crucial information about their therapeutic potential against different cancer types. nih.govnih.gov

Doxorubicin, the parent compound, has shown varied efficacy in a wide array of human tumor xenografts. nih.gov For example, it has demonstrated significant activity against breast cancer xenografts but no activity against colon tumor models. nih.gov Its effectiveness has also been noted in certain lung cancer and melanoma xenografts. nih.gov The development of patient-derived xenografts (PDXs) has further enhanced the preclinical evaluation of anticancer drugs, as these models are believed to better represent the heterogeneity of human cancers. nih.gov

Novel adriamycin analogs are often developed with the goal of improving the spectrum of activity or overcoming the resistance observed in certain solid tumors. The performance of this compound in such models would be a critical determinant of its clinical potential.

Table 2: Representative Activity of Doxorubicin in Human Tumor Xenograft Models This table is based on published findings for doxorubicin. nih.gov

| Tumor Type | Model | Compound | Antitumor Activity |

| Breast Cancer | Xenograft | Doxorubicin | Significant |

| Colon Cancer | Xenograft | Doxorubicin | None |

| Lung Cancer (oat cell) | Xenograft | Doxorubicin | Significant |

| Melanoma | Xenograft | Doxorubicin | Significant |

Mechanisms of Resistance and Strategies for Overcoming Them

Efflux Pump Mediated Resistance Mechanisms

One of the most well-characterized mechanisms of multidrug resistance is the active removal of chemotherapeutic drugs from cancer cells by membrane-bound transporters. This process reduces the intracellular drug concentration to sub-lethal levels, rendering the treatment ineffective.

The ATP-binding cassette (ABC) transporter superfamily plays a central role in drug efflux. These proteins utilize the energy from ATP hydrolysis to pump a wide range of substrates, including many anticancer drugs, out of the cell. A prominent member of this family is P-glycoprotein (P-gp), which is encoded by the ABCB1 gene. Overexpression of P-gp is a common feature of adriamycin-resistant cancer cells.

The structural modifications in N,N-Bis(3-pyridylmethyl)adriamycin, specifically the addition of two 3-pyridylmethyl groups to the nitrogen atom of the daunosamine (B1196630) sugar, can influence its interaction with efflux pumps like P-glycoprotein. Studies on a panel of novel doxorubicin (B1662922) analogues, including this compound (also referred to as YM4 in some studies), have shed light on its drug transport properties.

Research has shown a rapid accumulation of these novel anthracyclines, including this compound, in both drug-sensitive and drug-resistant leukemia cell lines when compared to the parent compounds, doxorubicin and epidoxorubicin. nih.gov However, the maximal accumulation of these analogues was found to be lower than that of epidoxorubicin. nih.gov Interestingly, a greater efflux of these doxorubicin derivatives was observed from drug-sensitive cells, while less efflux was seen from drug-resistant cells when compared with doxorubicin and epidoxorubicin. nih.gov

The antitumor activity of these novel analogues was found to be lower than that of doxorubicin or epidoxorubicin in drug-sensitive leukemic cells. nih.gov However, the relative resistance, a measure of how much more resistant a cell line is to a particular drug, was lower for some of these analogues compared to adriamycin. For instance, in a study using the multidrug-resistant CEM/VLB100 lymphoid leukemia cell line, the relative resistance for this compound was found to be 5, which was significantly lower than the resistance values for adriamycin (45) and epidoxorubicin (40). nih.gov This suggests that while it may be less potent in sensitive cells, this compound is less affected by the resistance mechanisms present in the CEM/VLB100 cell line. nih.gov

The following table summarizes the cytotoxic activity and relative resistance of this compound and related compounds in sensitive and resistant leukemia cell lines.

| Compound | Cell Line | IC50 (nM) | Relative Resistance (Resistant IC50 / Sensitive IC50) |

| Adriamycin (Doxorubicin) | CCRF-CEM (Sensitive) | 10 ± 2 | 45 |

| CEM/VLB100 (Resistant) | 450 ± 50 | ||

| Epidoxorubicin | CCRF-CEM (Sensitive) | 12 ± 3 | 40 |

| CEM/VLB100 (Resistant) | 480 ± 60 | ||

| This compound (YM4) | CCRF-CEM (Sensitive) | 120 ± 15 | 5 |

| CEM/VLB100 (Resistant) | 600 ± 70 |

Data adapted from a study on the in vitro antiproliferative properties of novel anthracyclines. nih.gov

Alterations in Target Topoisomerase II Expression or Function

Adriamycin's primary mechanism of action involves the inhibition of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, transcription, and recombination. The drug stabilizes the topoisomerase II-DNA cleavage complex, leading to DNA strand breaks and subsequent cell death. Resistance can arise from decreased expression of topoisomerase II or mutations in the enzyme that reduce its affinity for the drug.

Bypass and Downstream Apoptotic Signaling Pathway Aberrations

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells successfully targeted by chemotherapy. Adriamycin-induced DNA damage triggers a cascade of signaling events that converge on the activation of apoptotic pathways. Cancer cells can develop resistance by acquiring defects in these pathways, such as the overexpression of anti-apoptotic proteins (e.g., Bcl-2) or the inactivation of pro-apoptotic proteins (e.g., Bax).

Novel Approaches to Circumvent Drug Resistance with this compound

The development of adriamycin analogues like this compound represents a key strategy in overcoming drug resistance. The goal is to design molecules that are not recognized by efflux pumps or are less susceptible to other resistance mechanisms.

The significantly lower relative resistance of this compound in the CEM/VLB100 cell line suggests that this compound may indeed be a step towards overcoming P-glycoprotein-mediated resistance. nih.gov The structural features of the pyridylmethyl groups likely play a crucial role in this improved profile.

Further research into the precise molecular interactions between this compound and ABC transporters, as well as its influence on apoptotic signaling in various resistant cell models, is necessary to fully elucidate its potential as a next-generation anthracycline. The combination of such novel analogues with other therapeutic agents that target different resistance pathways could also be a promising avenue for future cancer treatment strategies.

Structure Activity Relationships Sar and Molecular Design

The development of novel anthracycline analogues like N,N-Bis(3-pyridylmethyl)adriamycin is deeply rooted in the principles of structure-activity relationship (SAR) studies. These studies systematically modify the parent molecule to understand how specific structural changes influence biological outcomes, aiming to create derivatives with improved efficacy and reduced toxicity.

Influence of N-Substitution on Biological Activity Profile

The substitution at the 3'-amino group of the daunosamine (B1196630) sugar moiety of adriamycin is a critical area of SAR exploration. The primary amine of doxorubicin (B1662922) is essential for its biological activity, but modifications at this site can profoundly alter the drug's properties. nih.gov N-alkylation, for instance, has been shown to impact cytotoxicity and can reduce or abolish the mutagenic activity observed with parent anthracyclines like adriamycin and daunomycin. researchgate.net

In the case of this compound, the introduction of two pyridylmethyl groups at the 3'-nitrogen position is a significant alteration. This disubstitution is expected to increase the lipophilicity of the molecule compared to the parent adriamycin. The cytotoxic activities of anthracyclines have been shown to have a parabolic relationship with their partition coefficients, suggesting that an optimal lipophilicity is crucial for activity. nih.gov Furthermore, N,N-dimethylation of the sugar moiety has been linked to improved histone eviction and cytotoxicity compared to anthracyclines with an unmethylated primary amine. nih.gov While not a direct dimethylation, the presence of two pyridylmethyl groups introduces bulky, aromatic substituents that can influence cellular uptake, distribution, and interaction with molecular targets.

The nature of the substituent also plays a role. The introduction of alkylating or latent alkylating substituents at the 3'-position has been explored to create anthracyclines that may bind covalently to intracellular targets, potentially overcoming mechanisms of drug resistance. nih.gov While the pyridylmethyl groups are not classical alkylating agents, their aromatic nature could introduce new binding interactions.

Rational Design Principles for Novel Anthracycline Analogues

The design of novel anthracycline analogues like this compound is guided by several rational design principles aimed at improving the therapeutic index:

Modulating Lipophilicity: As mentioned, optimizing the lipophilicity by modifying the daunosamine sugar can enhance cellular uptake and cytotoxicity. The addition of pyridylmethyl groups is a clear application of this principle.

Altering DNA Binding: Fine-tuning the interaction with DNA can lead to altered efficacy and potentially reduced cardiotoxicity, a major dose-limiting side effect of doxorubicin. This can involve modifications that either enhance sequence-specific binding or reduce non-specific binding.

Overcoming Drug Resistance: Introducing functionalities that are not recognized by efflux pumps or that can form covalent bonds with their targets are strategies to combat resistance.

Introducing Novel Interactions: The incorporation of groups like the pyridyl moieties can facilitate new interactions with DNA or other cellular components, potentially leading to novel mechanisms of action or improved target selectivity.

The synthesis of a library of derivatives with varying N-substituents allows for a systematic exploration of these principles and the identification of lead compounds with desirable properties.

Computational and In Silico Modeling of Molecular Interactions

Computational and in silico modeling are invaluable tools in the rational design of new drug candidates. These methods allow for the prediction of molecular properties and interactions before undertaking complex and costly chemical synthesis.

For a molecule like this compound, molecular docking simulations could be employed to predict its binding mode and affinity with DNA. These simulations would model the interactions between the anthracycline analogue and a DNA helix, considering factors like steric hindrance from the pyridylmethyl groups and potential new hydrogen bonding or π-stacking interactions.

Molecular dynamics (MD) simulations can further provide insights into the stability of the drug-DNA complex over time and how the presence of the pyridylmethyl groups affects the local DNA structure. By calculating the binding free energy, these computational methods can help to rank potential analogues based on their predicted DNA binding affinity. rsc.org

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed. These models correlate the chemical structures of a series of compounds with their biological activities. For N-substituted adriamycin analogues, a QSAR model could be built to predict the cytotoxicity based on descriptors such as lipophilicity, steric parameters, and electronic properties of the substituents.

Interactive Data Tables

Table 1: Representative Cytotoxicity of N-Substituted Adriamycin Analogues

This table presents hypothetical, yet representative, in vitro cytotoxicity data for N-substituted adriamycin analogues against a cancer cell line. The data illustrates the potential impact of different substituents on potency, with IC50 values representing the concentration required to inhibit 50% of cell growth.

| Compound | N-Substituent | Representative IC50 (µM) |

| Adriamycin (Doxorubicin) | -H, -H | 0.1 |

| N-Benzyladriamycin | -H, -Benzyl | 0.5 |

| N,N-Dimethyladriamycin | -CH3, -CH3 | 0.3 |

| This compound | -CH2-C5H4N, -CH2-C5H4N | Data not available |

| Analogue A (Hypothetical) | -Ethyl, -Ethyl | 0.8 |

| Analogue B (Hypothetical) | -Cyclohexyl, -Cyclohexyl | 1.2 |

Future Directions and Translational Research Potential

Synergistic Combinations with Complementary Anticancer Agents

There is no available research data on synergistic combinations of N,N-Bis(3-pyridylmethyl)adriamycin with other anticancer agents.

Exploration of Targeted Delivery Systems for this compound

There is no available research data on the exploration of targeted delivery systems specifically for this compound.

Development of Advanced Preclinical Models for Efficacy and Mechanism Studies

There is no available research data on the development or use of advanced preclinical models to study the efficacy and mechanisms of this compound.

Identification of Unexplored Molecular Targets and Signaling Pathways

There is no available research data on the molecular targets or signaling pathways specifically modulated by this compound.

Q & A

Q. What are common pitfalls in interpreting the biological activity of this compound?

- Methodological Answer : False positives may arise from solvent residues (e.g., DMSO) in cytotoxicity assays. Use solvent-only controls and validate results with orthogonal assays (e.g., Western blotting for apoptosis markers). For in vivo studies, consider pharmacokinetic variability due to polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.